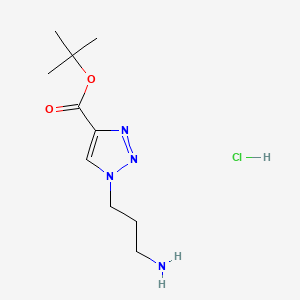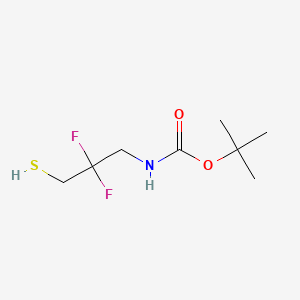![molecular formula C11H17F2NO3 B15296337 tert-butyl N-[2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B15296337.png)
tert-butyl N-[2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate: is a compound that features a bicyclo[1.1.1]pentane core, which is a unique and rigid structure.
Méthodes De Préparation
The synthesis of tert-butyl N-[2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate typically involves the functionalization of the bicyclo[1.1.1]pentane framework. Two practical and scalable methods for constructing this framework are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butanes.
Nucleophilic/Radical Addition: This method involves the addition of nucleophiles or radicals across the central bond of [1.1.1]propellanes.
Analyse Des Réactions Chimiques
tert-Butyl N-[2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The difluoro groups can be reduced under specific conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups using common reagents like halides or sulfonates.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Drug Discovery: The bicyclo[1.1.1]pentane core is a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes.
Materials Science: It is used as a molecular rod, molecular rotor, supramolecular linker unit, and in the development of liquid crystals and metal-organic frameworks.
Chemistry: It serves as a building block for synthesizing more complex molecules.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate involves its interaction with molecular targets through its unique bicyclo[1.1.1]pentane core. This core can enhance the compound’s binding affinity and specificity to its targets, potentially leading to improved therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar compounds include:
- tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate
These compounds share the bicyclo[1.1.1]pentane core but differ in their functional groups, which can lead to variations in their chemical properties and applications. The presence of difluoro groups in tert-butyl N-[2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate makes it unique and potentially more reactive in certain chemical reactions.
Propriétés
Formule moléculaire |
C11H17F2NO3 |
|---|---|
Poids moléculaire |
249.25 g/mol |
Nom IUPAC |
tert-butyl N-[2,2-difluoro-3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C11H17F2NO3/c1-8(2,3)17-7(16)14-10-4-9(5-10,6-15)11(10,12)13/h15H,4-6H2,1-3H3,(H,14,16) |
Clé InChI |
IOPMMOOUVYIXLF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC12CC(C1)(C2(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid](/img/structure/B15296289.png)
![methyl (1S,9R,11R,12S,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B15296302.png)



![5-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1H-pyrazole](/img/structure/B15296318.png)
![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B15296319.png)



